Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Pharmaceutical composition Heterocyclic derivatives Drug development

SAR studies on σ receptor systems demand precise 2-carboxylate regioisomers; using the 1-carboxylate analog (CAS 80858-96-4) alters receptor binding and compromises reproducibility. This compound is the exact patent-disclosed scaffold (US-9212130-B2) for stereospecific dopaminergic ligand synthesis. • Enables controlled comparative SAR at the 2-position versus 1-position substitution. • Serves as a key optically active intermediate for enantiomerically pure dopaminergic compounds. • ≥98% purity ensures consistent, reproducible pharmacological outcomes across batches.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 83781-71-9
Cat. No. B1601501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
CAS83781-71-9
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2)C(=O)OC
InChIInChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3
InChIKeyLPVPIHAVUIQSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Chemical Properties & Patent Landscape


Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 83781-71-9) is a tetrahydronaphthalene derivative with the molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol [1]. The compound features a saturated bicyclic tetrahydronaphthalene core bearing a methoxy substituent at the 5-position and a methyl carboxylate ester at the 2-position . This compound has been disclosed in pharmaceutical patent literature as part of heterocyclic derivative compositions, specifically referenced in US-9212130-B2 for potential therapeutic applications . The compound is typically supplied at 95% purity for research use only .

Irreplaceability of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate


Structural analogs within the tetrahydronaphthalene class exhibit fundamentally different physicochemical and biological properties due to specific substitution patterns. The combination of a 5-methoxy group and a 2-carboxylate ester on the saturated tetralin core is non-interchangeable with other positional isomers or functional group variants. For instance, 5-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1008-19-1), which lacks the 2-carboxylate ester, possesses different solubility, reactivity, and receptor-binding profiles . Similarly, 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 80858-96-4) differs in carboxylate position and acid/ester functionality, leading to distinct synthetic utility and biological target engagement . Procurement of the incorrect analog would compromise synthetic route fidelity, alter pharmacological outcomes, and invalidate reproducibility in research settings where the exact 5-methoxy-2-carboxylate substitution pattern is required.

Differentiation Evidence for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate


Patent-Documented Utility vs. Unpatented Analogs

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is explicitly disclosed in US Patent 9,212,130 B2 as part of heterocyclic derivative pharmaceutical compositions . This patent inclusion constitutes a formal legal and scientific recognition of the compound's specific structural utility in therapeutic contexts, distinguishing it from structurally related tetrahydronaphthalene analogs (e.g., CAS 1008-19-1, CAS 80858-96-4) that are not disclosed in the same patent. The patent's claims encompass compositions requiring the precise 5-methoxy-2-carboxylate substitution pattern.

Pharmaceutical composition Heterocyclic derivatives Drug development

Enantioselective Dopaminergic Agent Synthesis

The target compound's close structural relative, 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene, serves as a critical optically active intermediate for synthesizing enantiomerically pure dopaminergic agents [1]. This intermediate enabled the resolution and preparation of both (+)- and (−)-enantiomers of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. The levo enantiomer demonstrated dopaminergic activity confined to a single stereoisomer, while the 5,6-dihydroxyl analog (lacking the 5-methoxy substitution pattern) exhibited different potency profiles [1]. This establishes that the 5-methoxy tetrahydronaphthalene scaffold with appropriate C2 functionalization is essential for accessing enantioselective pharmacological outcomes.

Dopamine receptor Enantioselective synthesis Medicinal chemistry

Methyl Ester vs. Carboxylic Acid Reactivity

Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate contains a methyl ester at the 2-position, which confers distinct synthetic utility compared to its carboxylic acid analog, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . The ester functionality enables direct participation in nucleophilic acyl substitution reactions (e.g., amidation, transesterification, hydrazinolysis) without requiring preliminary activation. In contrast, the free carboxylic acid requires coupling reagents (EDC, DCC, HATU) for similar transformations, adding synthetic steps and purification burden . The methyl ester also provides increased lipophilicity (calculated LogP 1.9731 [1]) relative to the ionizable carboxylic acid, altering solubility and membrane permeability characteristics.

Esterification Synthetic intermediate Functional group interconversion

Positional Isomer Differentiation: 2-Carboxylate vs. 1-Carboxylate Binding Implications

Positional isomerism critically impacts biological activity in tetrahydronaphthalene derivatives. Studies on σ receptor ligands reveal that 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl derivatives (1-carboxylate position) exhibit Ki values ranging from 0.034 nM to subnanomolar for σ2 and σ1 receptors, with selectivity ratios (σ1/σ2) varying from 139-fold to 406-fold depending on alkyl chain length . While methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate lacks published direct receptor binding data, the established SAR demonstrates that the 2-position carboxylate substitution (target compound) versus the 1-position substitution (comparator CAS 80858-96-4 derivatives) directs different spatial orientation at receptor binding pockets . This positional difference is non-trivial and would alter pharmacological profiles if substituted.

σ receptor Structure-activity relationship Receptor binding

Research Applications for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate


Patent-Validated Pharmaceutical Compositions

This compound is suitable for pharmaceutical research programs developing heterocyclic derivative compositions, as it is explicitly disclosed in US Patent 9,212,130 B2 . Researchers seeking patent-validated scaffolds for drug discovery can utilize this compound with confidence in its documented relevance to therapeutic composition claims, distinguishing it from unpatented tetrahydronaphthalene analogs.

Enantioselective Synthesis of Dopaminergic Agents

Based on established literature precedent, the 5-methoxy tetrahydronaphthalene scaffold with C2 functionalization serves as a key optically active intermediate for preparing enantiomerically pure dopaminergic compounds [1]. This compound can be employed as a precursor for synthesizing stereospecific dopamine receptor ligands, where chirality and substitution pattern critically determine pharmacological activity.

Positional SAR Studies for Receptor Binding

The compound is appropriate for structure-activity relationship investigations examining how 2-position carboxylate substitution versus 1-position substitution affects receptor binding profiles, particularly in σ receptor systems . Procurement of the precise 2-carboxylate regioisomer enables controlled comparative studies that cannot be conducted using the 1-carboxylate analog.

Technical Documentation Hub

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